anti-testosterone-3-CMO

Description

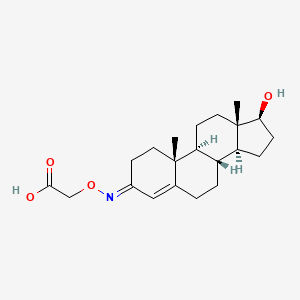

Structural Definition of Testosterone-3-Carboxymethyloxime (3-CMO)

Testosterone-3-CMO is a chemically modified steroid derivative in which a carboxymethyloxime group replaces the carbonyl oxygen at the C3 position of testosterone. This modification preserves the steroid nucleus while introducing a functional group for conjugation to carrier proteins. The molecular formula is $$ \text{C}{21}\text{H}{31}\text{NO}_4 $$, with a molecular weight of 361.48 g/mol. The oxime configuration (E or Z isomer) significantly impacts antibody binding affinity, as the spatial orientation of the carboxymethyl group determines epitope recognition.

Table 1: Key Structural Features of Testosterone-3-CMO

The anti configuration (E-isomer) demonstrates higher antibody cross-reactivity in competitive assays due to improved steric compatibility with binding pockets.

Properties

Molecular Formula |

C21H31NO4 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

2-[(E)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14+/t15-,16-,17-,18-,20-,21-/m0/s1 |

InChI Key |

VDYLVWGBLQNNAW-UVTKPVMCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |

Pictograms |

Irritant; Health Hazard |

Synonyms |

testosterone 3-(O-carboxymethyl)oxime testosterone 3-CMOx |

Origin of Product |

United States |

Preparation Methods

Derivatization with Carboxymethoxylamine Hemihydrochloride

The foundational step involves reacting testosterone with CMO to form the 3-carboxymethoxylamine oxime derivative.

-

Reagents: Testosterone (5 mg), CMO (4 mg), ethanol (solvent).

-

Conditions: Stirring at room temperature for 72 hours.

-

Workup: Evaporation under reduced pressure, crystallization using methanol:hexane:water (3:1:1).

The reaction proceeds via nucleophilic attack of the CMO amine group on the testosterone C3 ketone, forming an oxime bond (Fig. 1). The carboxyl group introduced at this position is critical for subsequent protein conjugation.

Table 1: Derivatization Reaction Parameters

Conjugation to Carrier Proteins

The carboxyl group of testosterone-3-CMO is activated for conjugation to amine-containing carrier proteins using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Activation: Mix testosterone-3-CMO (5 mg), NHS (4 mg), and EDC (3 mg) in 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.7).

-

Reaction: Stir for 12–16 hours at 20–50°C.

-

Conjugation: Add carrier protein (e.g., OVA) and incubate for 24 hours.

-

Purification: Dialysis against PBS to remove unreacted hapten.

This method achieves a conjugation efficiency of 70–75%, with the immunogen eliciting antibodies showing an IC50 of 0.11 ng/mL in ELISA.

Table 2: Conjugation Optimization

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of testosterone-3-CMO show characteristic signals:

-

δ 0.82 ppm (C18 methyl group).

-

δ 3.71–4.08 ppm (methylene groups adjacent to oxime and carboxyl).

-

δ 5.70 ppm (C4 proton).

13C NMR confirms the oxime bond (δ 157.40 ppm) and carboxyl group (δ 169.60 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion at m/z 347.24, consistent with the theoretical mass of testosterone-3-CMO (C22H31N2O4).

Applications in Immunoassay Development

Enzyme-Linked Immunosorbent Assay (ELISA)

The testosterone-3-CMO–OVA conjugate generates monoclonal antibodies with:

Immunochromatographic Assays

Lateral flow assays using these antibodies detect testosterone in milk at concentrations as low as 0.5 ng/mL, enabling rapid on-site screening.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What experimental controls are essential when using anti-testosterone-3-CMO in immunoassays?

- Methodological Answer : Include both positive controls (e.g., known concentrations of testosterone-3-CMO-HRP conjugates) and negative controls (e.g., matrices without the target analyte). Validate specificity using cross-reactivity panels to rule out interference from structurally similar steroids (e.g., cortisol-3-CMO, progesterone derivatives) . Parallelism testing (serial dilution of samples vs. standard curves) ensures assay linearity .

Q. How should researchers validate this compound antibody batches for consistency?

- Methodological Answer : Perform batch-to-batch comparisons using:

- Sensitivity : Limit of detection (LOD) and quantification (LOQ) via serial dilutions.

- Precision : Intra- and inter-assay CV% ≤15% across triplicate runs.

- Accuracy : Spike-and-recovery experiments (80–120% recovery in biological matrices) .

Q. What are the critical storage conditions for this compound conjugates?

- Methodological Answer : Store lyophilized HRP conjugates at -20°C in desiccated conditions. Reconstituted solutions require aliquoting to avoid freeze-thaw cycles, which degrade enzymatic activity. Validate stability via periodic activity assays (e.g., absorbance at 450 nm post-TMB substrate reaction) .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound binding studies?

- Methodological Answer : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities between this compound antibodies and steroid analogs. Validate predictions with surface plasmon resonance (SPR) to measure real-time kinetics (ka, kd, KD). Cross-reference with crystallographic data from Protein Data Bank (PDB) for structural alignment .

Q. What statistical approaches resolve contradictions in this compound efficacy across preclinical studies?

- Methodological Answer : Conduct meta-analysis using:

- Random-effects models to account for inter-study variability.

- Subgroup analysis to isolate confounding variables (e.g., animal strain, administration route).

- Sensitivity analysis to assess bias from outlier datasets .

Q. How to design longitudinal studies assessing this compound stability in biological samples?

- Methodological Answer :

- Sampling Intervals : Collect baseline, 24h, 48h, and 7-day timepoints.

- Storage Conditions : Compare -80°C (gold standard) vs. lyophilization.

- Analytical Validation : Use LC-MS/MS to quantify degradation products (e.g., oxidized or hydrolyzed derivatives) .

Methodological Tables

Table 1: Key Parameters for this compound Assay Validation

Table 2: Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.